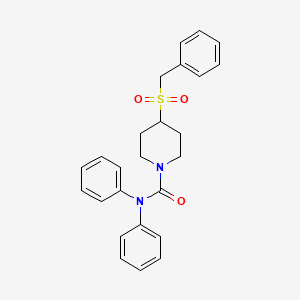

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" has been the subject of several research studies. It was initially optimized as a hit against the NS5B polymerase enzyme of the hepatitis C virus, resulting in the identification of a potent inhibitor with significant replicon activities against HCV genotypes 1b and 1a .

Synthesis Analysis

The chlorosulfonation of N-benzyl carboxamides has been investigated, resulting in the formation of sulfonyl chlorides that were further condensed with nucleophiles to yield derivatives. The spectral data of the compounds and the results of preliminary biological screening against fungi, insects, and weeds were also discussed .

Molecular Structure Analysis

A study using density functional theory (DFT) with a 6-311++G(d,p) basis set optimized the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide. The vibrational frequency, potential energy distribution, reactivity nature, electronic properties, and molecular docking analysis revealed the inhibitory nature of the compound against fungal and viral proteins .

Chemical Reactions Analysis

The compound "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" has been involved in chemical reactions leading to the formation of derivatives with potential biological activities against various organisms, as discussed in the chlorosulfonation study .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide" were not directly addressed in the provided abstracts. However, the compound's inhibitory and bioactive nature against fungal and viral proteins was highlighted in the molecular structure analysis study .

SAR studies on a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides: potent inhibitors of the polymerase enzyme (NS5B) of the hepatitis C virus. CHLOROSULFONATION OF N-BENZYL CARBOXAMIDES Elaborated molecular structure, molecular docking and vibrational spectroscopic investigation of N-((4-aminophenyl)sulfonyl)benzamide with Density functional theory

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Material Science

- Polyamides and Poly(amide-imide)s Synthesis : Studies have explored the synthesis of polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides, demonstrating applications in creating high-performance polymers with good thermal stability and solubility in polar aprotic solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

- Gas Separation Polyimides : The development of hyperbranched polyimides for gas separation applications highlights the potential of using sulfonated diamine monomers in synthesizing polymers with specific properties such as high proton conductivity and water stability, crucial for fuel cell applications (Fang, Kita, & Okamoto, 2000).

Medicinal Chemistry and Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Research into sulfonamide-based compounds, including those with piperidine rings, has demonstrated significant potential in medicinal chemistry, particularly as carbonic anhydrase inhibitors with applications in treating conditions such as glaucoma (Mincione et al., 2001).

- Antimicrobial and Antioxidant Activities : The synthesis and evaluation of sulfonyl hydrazones with piperidine derivatives have shown promise in biological activities, including antioxidant capacity and anticholinesterase activity, indicating potential therapeutic applications (Karaman et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Zukünftige Richtungen

This could involve potential applications of the compound, areas for further research, etc.

Please consult with a chemical database or a chemistry professional for more specific information on “4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide”.

Eigenschaften

IUPAC Name |

4-benzylsulfonyl-N,N-diphenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(27(22-12-6-2-7-13-22)23-14-8-3-9-15-23)26-18-16-24(17-19-26)31(29,30)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGHDIBECOWTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)

![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![[1-(3-BRomophenyl)piperidin-4-yl]methanol](/img/structure/B2514432.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)